molecular formula C19H16ClN5 B2596184 N,N-Dibenzyl-2-chloro-9H-purin-6-amine CAS No. 496955-47-6

N,N-Dibenzyl-2-chloro-9H-purin-6-amine

Cat. No.: B2596184
CAS No.: 496955-47-6
M. Wt: 349.82
InChI Key: WWLHJEMGMGWORO-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-chloro-9H-purin-6-amine: is a chemical compound with the molecular formula C19H16ClN5. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a purine ring system substituted with two benzyl groups and a chlorine atom.

Scientific Research Applications

N,N-Dibenzyl-2-chloro-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential role in modulating biological pathways involving purine receptors.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Safety and Hazards

N,N-Dibenzyl-2-chloro-9H-purin-6-amine should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It has a GHS07 pictogram, with a signal word of “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-chloro-9H-purin-6-amine typically involves the reaction of 2-chloro-9H-purin-6-amine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N,N-dibenzyl-2-chloro-9H-purin-6-one or reduction to form this compound derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Products include N,N-dibenzyl-2-azido-9H-purin-6-amine, N,N-dibenzyl-2-thio-9H-purin-6-amine, and N,N-dibenzyl-2-alkoxy-9H-purin-6-amine.

    Oxidation: Major product is N,N-dibenzyl-2-chloro-9H-purin-6-one.

    Reduction: Major products are various this compound derivatives.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-chloro-9H-purin-6-amine involves its interaction with purine receptors and enzymes. The compound can act as an inhibitor or modulator of these targets, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the purine receptor or enzyme involved.

Comparison with Similar Compounds

    2-Chloroadenine: Similar structure but lacks the benzyl groups.

    N-Benzyl-2-chloro-9H-purin-6-amine: Similar structure but has only one benzyl group.

    N,N-Dibenzyl-2-chloro-9-methyl-9H-purin-6-amine: Similar structure but has a methyl group at the 9-position instead of a hydrogen.

Uniqueness: N,N-Dibenzyl-2-chloro-9H-purin-6-amine is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The benzyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N,N-dibenzyl-2-chloro-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c20-19-23-17-16(21-13-22-17)18(24-19)25(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLHJEMGMGWORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC4=C3NC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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